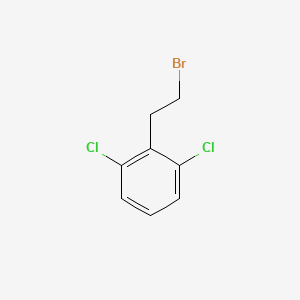
2-(2-Bromoethyl)-1,3-dichlorobenzene
Descripción general
Descripción
The compound “2-(2-Bromoethyl)-1,3-dioxolane” is a cyclic ether derivative with a dioxolane ring, used as a building block in organic synthesis and polymer industry . It’s used as a pharmaceutical intermediate, dioxolanes, acetals, ketals, building blocks, chemical synthesis, organic building blocks and oxygen compounds .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with bromoalkanes. For example, most 1-bromoalkanes are prepared by addition of hydrogen bromide to the 1-alkene . Another synthesis method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . A synthesis process for 2-(2-bromoethyl)benzoic acid methyl ester has also been reported .Molecular Structure Analysis
The molecular structure of a compound can be confirmed by various methods such as 1H NMR, 13C NMR, IR spectra, elemental analysis and single crystal X-ray diffraction studies .Chemical Reactions Analysis
The reactions of bromoalkanes can be quite diverse. For example, 2-bromoethyl acrylate can react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various methods. For example, the density, boiling point, and solubility in water of a compound can be measured .Aplicaciones Científicas De Investigación
Ionic Liquid Precursor
Ionic liquids (ILs) have gained significant attention due to their unique properties and versatile applications. Unlike traditional liquids composed of molecules, ILs consist of ions, resulting in distinct behavior. These remarkable substances exhibit low volatility, high thermal stability, and excellent solvation ability. 2-(2-Bromoethyl)-1,3-dichlorobenzene serves as a versatile precursor for ILs. Researchers have synthesized it via nucleophilic aromatic substitution of pentafluoropyridine (PFP) with 4-(2-bromoethyl)phenol. ILs have applications in chemistry, engineering, and materials science, and their tunable properties make them valuable for cleaner industrial processes .
Pharmaceutical Synthesis
(2-Bromoethyl)benzene: , a close analog of our compound, plays a crucial role in pharmaceutical synthesis. Researchers have utilized it to create antimicrobial agents. For instance, it serves as a reactant in synthesizing small β-peptidomimetics, which mimic natural peptides’ function .
Organic Synthesis
2-Bromoethyl isocyanate: , another compound with a similar functional group, finds applications in organic synthesis. Its reactivity and unique properties make it valuable in fields such as medicinal chemistry and material science .
Polymer Chemistry
2-Bromoethyl acrylate: contains a reactive bromine and is used in curable and reactive polymers. It also serves as a starting material for various monomers. Its solubility and reactivity make it valuable in polymer chemistry .
Mecanismo De Acción
Target of Action
Bromoethyl compounds have been known to target proteins like bcl-2, an antiapoptotic factor that regulates the intrinsic pathway of apoptosis . This protein is frequently implicated in hematopoietic cancers, making it an attractive target for therapeutic development .
Mode of Action
For instance, bromoethyl groups can form covalent bonds with amino acid residues in proteins, altering their structure and function .
Biochemical Pathways
Bromoethyl compounds have been used in the synthesis of crown ethers , which are known to interfere with the transport of ions across cell membranes, affecting various biochemical pathways.
Pharmacokinetics
Their metabolism and excretion would likely involve hepatic enzymes and renal elimination, respectively .
Result of Action
Bromoethyl compounds can cause changes in protein function, potentially leading to cell death if the targeted protein is essential for cell survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Bromoethyl)-1,3-dichlorobenzene. For instance, pH and temperature can affect the compound’s stability and reactivity. Additionally, the presence of other substances can influence its action, either by competing for the same target or by modifying the target, thereby altering the compound’s efficacy .
Safety and Hazards
Direcciones Futuras
The future directions in the research and application of bromoalkanes can be quite diverse. For example, new synthesis methods are being developed for various bromoalkanes . These compounds are also being investigated for their potential uses in various fields, such as medicine and chemical synthesis .
Propiedades
IUPAC Name |
2-(2-bromoethyl)-1,3-dichlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMPYIRPUBVKPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCBr)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289051 | |
| Record name | 2-(2-Bromoethyl)-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-1,3-dichlorobenzene | |
CAS RN |
40173-94-2 | |
| Record name | 2-(2-Bromoethyl)-1,3-dichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40173-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromoethyl)-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



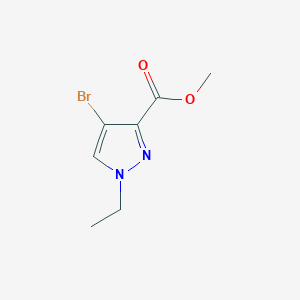
![4-(5-Amino-[1,3,4]thiadiazol-2-yl)benzonitrile](/img/structure/B3265010.png)
![Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B3265013.png)
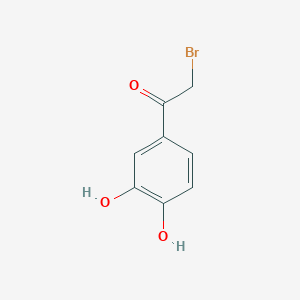
![Ethyl 7-nitro-5-(trifluoromethyl)benzo[d]thiazole-2-carboxylate](/img/structure/B3265043.png)
![Ethyl 5-nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carboxylate](/img/structure/B3265045.png)
![Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-](/img/structure/B3265050.png)

![5-(1-Amino-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B3265059.png)
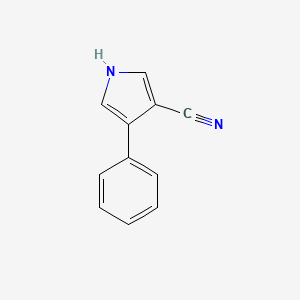
![[2-(Ethylamino)phenyl]methanol](/img/structure/B3265069.png)
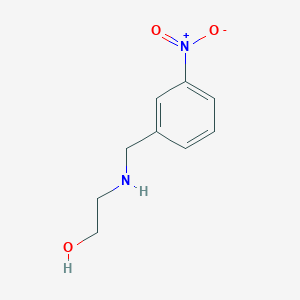
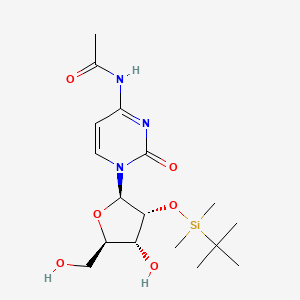
![N-{2-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide](/img/structure/B3265103.png)